molecular formula C9H16Cl2Si B094169 Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane CAS No. 17864-93-6

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane

Cat. No.: B094169
CAS No.: 17864-93-6
M. Wt: 223.21 g/mol
InChI Key: GIVCFIPFCVYUQZ-UHFFFAOYSA-N
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Description

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is an organosilicon compound with the molecular formula C₁₀H₁₉Cl₂Si It is a derivative of silane, where two chlorine atoms and a 2-cyclohex-3-en-1-ylethyl group are attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane typically involves the reaction of 2-cyclohex-3-en-1-ylethylmagnesium bromide with dichloromethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2-cyclohex-3-en-1-ylethylmagnesium bromide+dichloromethylsilaneThis compound+MgBrCl\text{2-cyclohex-3-en-1-ylethylmagnesium bromide} + \text{dichloromethylsilane} \rightarrow \text{this compound} + \text{MgBrCl} 2-cyclohex-3-en-1-ylethylmagnesium bromide+dichloromethylsilane→this compound+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate hydrosilylation reactions. The reactions are usually conducted under mild conditions, with temperatures ranging from room temperature to 100°C.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, the major products can be alkoxy-, amino-, or thio-substituted silanes.

    Hydrosilylation Reactions: The major products are organosilicon compounds with new carbon-silicon bonds.

Scientific Research Applications

Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound can be used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

    Biology and Medicine: Organosilicon compounds, including this compound, are being explored for their potential use in drug delivery systems and as bioactive agents.

Mechanism of Action

The mechanism of action of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in chemical reactions involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-nucleophile bonds. The compound’s reactivity is influenced by the electronic and steric effects of the 2-cyclohex-3-en-1-ylethyl group attached to the silicon atom.

Comparison with Similar Compounds

    Chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: This compound has one chlorine atom and two methyl groups attached to the silicon atom, making it less reactive in nucleophilic substitution reactions compared to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.

    Dichloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: Similar to this compound but with two methyl groups instead of one, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both a 2-cyclohex-3-en-1-ylethyl group and two chlorine atoms attached to the silicon atom. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCFIPFCVYUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC1CCC=CC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939106
Record name Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane
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Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17864-93-6
Record name 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17864-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane
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